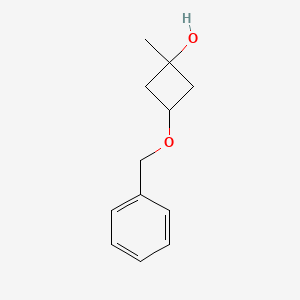
3-(Benzyloxy)-1-methylcyclobutan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-1-methylcyclobutan-1-OL is an organic compound that features a cyclobutane ring substituted with a benzyloxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate.
Nucleophilic Substitution: These starting materials undergo a nucleophilic substitution reaction to form a cyclobutane intermediate.
Deprotection and Hydrolysis: The intermediate is then deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid.
Conversion to Carboxylic Acid Silver Salt: The carboxylic acid is converted to its silver salt form.
Hunsdiecker Reaction: The silver salt reacts with elemental bromine to form a bromoalkane.
Final Nucleophilic Substitution: The bromoalkane undergoes a final nucleophilic substitution with benzyl alcohol to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-1-methylcyclobutan-1-OL can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a cyclobutanol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction can produce 1-methylcyclobutan-1-ol.
Substitution: Substitution reactions can yield various cyclobutane derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(Benzyloxy)-1-methylcyclobutan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-1-methylcyclobutan-1-OL involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)-1-cyclobutanone: Similar structure but lacks the methyl group.
1-Methylcyclobutan-1-ol: Lacks the benzyloxy group.
Benzyl alcohol: Contains the benzyloxy group but lacks the cyclobutane ring.
Uniqueness
3-(Benzyloxy)-1-methylcyclobutan-1-OL is unique due to the combination of the benzyloxy group and the cyclobutane ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with the similar compounds listed above .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-methyl-3-phenylmethoxycyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-12(13)7-11(8-12)14-9-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
Clé InChI |
RMUMFNPDDLMEPT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


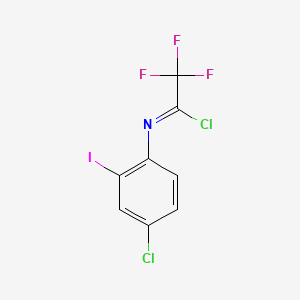
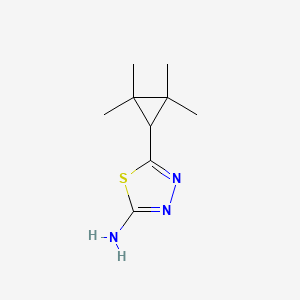


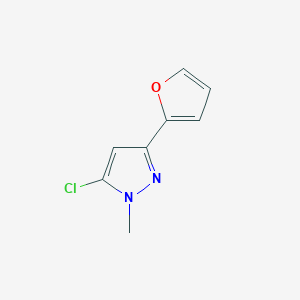

![5-Bromo-4-[4-fluoro-2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B15337005.png)
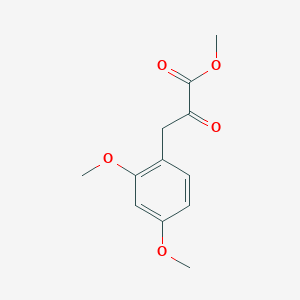

![3-Bromo-5-((2-(pyrrolidin-1-yl)ethyl)amino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B15337027.png)
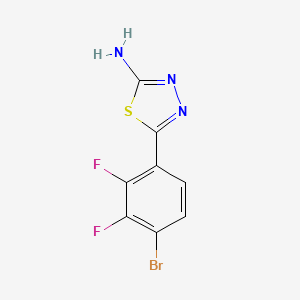

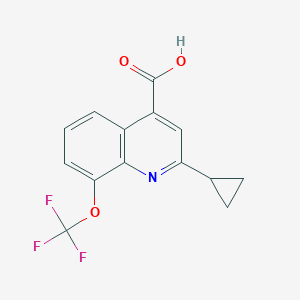
![1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene](/img/structure/B15337060.png)
